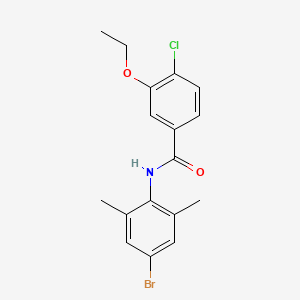

N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide, also known as BDE-47, is a persistent organic pollutant that is commonly found in the environment. It belongs to the class of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. BDE-47 has been identified as a potential endocrine disruptor and neurotoxicant, and its presence in the environment has raised concerns about its impact on human health and the ecosystem.

Mécanisme D'action

N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide exerts its toxic effects by disrupting the normal functioning of the endocrine system, particularly the thyroid hormone system. It can bind to and activate the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), which are involved in the metabolism and elimination of toxic substances in the body. This compound can also interfere with the expression of genes that are critical for the development and function of the nervous system and the immune system.

Biochemical and Physiological Effects:

This compound can cause a range of biochemical and physiological effects, including alterations in hormone levels, oxidative stress, inflammation, and DNA damage. It can also affect the expression of genes that are involved in the regulation of metabolism, cell growth, and differentiation. This compound has been shown to accumulate in various tissues, including the brain, liver, and adipose tissue, and can persist in the environment for a long time.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide is a useful compound for laboratory experiments that investigate the mechanisms of toxicity and the effects of environmental pollutants on human health. It can be used to study the effects of endocrine disruptors on the thyroid hormone system, as well as the interactions between different toxic substances. However, this compound is a highly toxic and persistent compound that requires careful handling and disposal. Its use in laboratory experiments should be strictly regulated to minimize the risks to researchers and the environment.

Orientations Futures

There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide and other PBDEs. These include:

1. Developing safer and more effective flame retardants that do not pose a risk to human health and the environment.

2. Investigating the long-term effects of exposure to PBDEs on human health, particularly in vulnerable populations such as children and pregnant women.

3. Studying the interactions between PBDEs and other environmental pollutants, such as heavy metals and polycyclic aromatic hydrocarbons (PAHs).

4. Developing new methods for the detection and analysis of PBDEs in environmental samples.

5. Exploring the potential of natural compounds and antioxidants as protective agents against the toxic effects of PBDEs.

In conclusion, this compound is a highly toxic and persistent compound that has been identified as a potential endocrine disruptor and neurotoxicant. Its presence in the environment has raised concerns about its impact on human health and the ecosystem. Further research is needed to better understand the mechanisms of toxicity and the long-term effects of exposure to PBDEs, as well as to develop safer and more effective flame retardants.

Méthodes De Synthèse

N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide can be synthesized by the bromination of 2,6-dimethylphenol, followed by the reaction with 4-chloro-3-ethoxybenzoyl chloride. The synthesis process can be optimized to improve the yield and purity of the compound.

Applications De Recherche Scientifique

N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide has been extensively studied in scientific research, particularly in the fields of environmental health and toxicology. It has been found to have adverse effects on the endocrine system, neurodevelopment, and immune function in humans and animals. This compound has also been linked to reproductive and developmental disorders, cancer, and other health problems.

Propriétés

IUPAC Name |

N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrClNO2/c1-4-22-15-9-12(5-6-14(15)19)17(21)20-16-10(2)7-13(18)8-11(16)3/h5-9H,4H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZQAEGCTQXMLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5016817.png)

![N-(2-methoxy-4-nitrophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5016820.png)

![1-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5016827.png)

![7-methoxy-2,2,4-trimethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5016832.png)

![diethyl 5-[(1-azepanylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate oxalate](/img/structure/B5016848.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5016875.png)

![1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)

![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5016908.png)